molecular formula C22H16N2O2 B4237049 2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone

2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone

Katalognummer: B4237049
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: CZTYWHMUXHNWKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone, also known as PHT-427, is a small molecule inhibitor of the Akt signaling pathway. Akt, also known as protein kinase B, is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Dysregulation of Akt signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. PHT-427 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone inhibits the Akt signaling pathway by binding to the PH domain of Akt, which is essential for its activation and membrane localization. By disrupting Akt signaling, this compound induces apoptosis and inhibits cell proliferation and migration in cancer cells. In diabetes, this compound improves insulin sensitivity by reducing Akt-mediated phosphorylation of insulin receptor substrate 1 (IRS-1), which leads to increased glucose uptake and metabolism. In neurodegenerative disorders, this compound protects against neuronal cell death by inhibiting Akt-mediated activation of mTOR and promoting autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer, this compound induces apoptosis, inhibits cell proliferation and migration, and enhances the efficacy of other anticancer agents. In diabetes, this compound improves glucose tolerance and insulin sensitivity, reduces inflammation, and promotes adipocyte differentiation. In neurodegenerative disorders, this compound protects against neuronal cell death, improves cognitive function, and reduces neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone is its specificity for the Akt signaling pathway, which makes it a useful tool for studying the role of Akt in various diseases. This compound has also shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative disorders. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and duration of treatment for this compound in different disease models.

Zukünftige Richtungen

There are several potential future directions for research on 2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone. One area of interest is the development of more potent and selective Akt inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in combination with other agents, such as chemotherapy or immunotherapy, for the treatment of cancer. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in preclinical and clinical settings, as well as its potential use in other diseases beyond cancer, diabetes, and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also demonstrated synergistic effects with other anticancer agents, such as paclitaxel and cisplatin.
In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential therapeutic role in type 2 diabetes. In neurodegenerative disorders, this compound has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.

Eigenschaften

IUPAC Name

2-phenacyl-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-22(26)19-14-8-7-13-18(19)21(23-24)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTYWHMUXHNWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone
Reactant of Route 2
Reactant of Route 2
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone
Reactant of Route 3
Reactant of Route 3
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone
Reactant of Route 4
Reactant of Route 4
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone
Reactant of Route 5
Reactant of Route 5
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone
Reactant of Route 6
Reactant of Route 6
2-(2-oxo-2-phenylethyl)-4-phenyl-1(2H)-phthalazinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.